molecular formula C12H11BrN4S B13370389 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370389
M. Wt: 323.21 g/mol
InChI Key: URFAIMAXRDUGNC-UHFFFAOYSA-N
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Description

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These intermediates are then subjected to bromination using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiol derivative.

    Substitution: Formation of substituted triazinoindole derivatives.

Scientific Research Applications

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to chelate iron ions, thereby disrupting iron homeostasis in cancer cells. This leads to cell cycle arrest and apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure but differ in their substituents.

    Indole derivatives: Compounds like indole-3-acetic acid and other substituted indoles have similar biological activities but different structural features.

Uniqueness

6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate iron and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C12H11BrN4S

Molecular Weight

323.21 g/mol

IUPAC Name

6-bromo-5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C12H11BrN4S/c1-3-17-10-7(4-6(2)5-8(10)13)9-11(17)14-12(18)16-15-9/h4-5H,3H2,1-2H3,(H,14,16,18)

InChI Key

URFAIMAXRDUGNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)C)C3=NNC(=S)N=C31

Origin of Product

United States

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